2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H15NO3/c10-6-7-1-3-9 (4-2-7)5-8 (11)12/h7,10H,1-6H2, (H,11,12) .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . Its molecular weight is 173.21 .Scientific Research Applications
Donepezil: Alzheimer's Disease Treatment
Donepezil, a piperidine derivative, serves as a central example of the therapeutic applications of piperidine-based compounds. As a reversible acetylcholinesterase inhibitor approved for treating mild-to-moderate Alzheimer's disease, donepezil's efficacy extends to improving cognition, global function, and activities of daily living in patients with both Alzheimer's and vascular dementia. Its well-tolerated profile and absence of significant drug interactions highlight the potential of piperidine derivatives in neurological conditions (G. Román & S. Rogers, 2004).
Piperidine Alkaloids: Broad Therapeutic Potential
Piperidine alkaloids, derived from the Piper genus, embody a wide spectrum of therapeutic benefits, from cognition improvement to potential anticancer properties. The structural flexibility of the piperidine nucleus allows for extensive pharmacological exploration, suggesting that derivatives like 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide could be tailored for diverse clinical applications (L. Singh et al., 2021).
Piperazine and Piperidine Derivatives: Versatile Pharmacophores
The versatility of piperazine and piperidine rings as pharmacophores is well-documented, with applications ranging from CNS agents to anticancer and anti-inflammatory drugs. This adaptability underscores the potential of compounds like this compound to serve as foundational structures for developing new therapeutics across a broad spectrum of diseases (A. Rathi et al., 2016).
Metabolic Cytoprotection: Trimetazidine
Trimetazidine, another piperazine derivative used in angina pectoris treatment, exemplifies the cytoprotective effects of such compounds. Its mechanism, favoring carbohydrate over fatty acid metabolism without major hemodynamic effects, highlights the metabolic modulation capacity of piperazine and piperidine derivatives, suggesting similar potential for this compound in cardioprotective or metabolic therapies (A. Cargnoni et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c9-10-8(13)5-11-3-1-7(6-12)2-4-11/h7,12H,1-6,9H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVMVJRXOZFMER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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